3-Bromo-2-methylbenzoyl chloride
Overview
Description
3-Bromo-2-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the second position. This compound is primarily used in organic synthesis and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 2-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in further substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters are the major products formed from nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Nitro and sulfonic acid derivatives are the major products formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
3-Bromo-2-methylbenzoyl chloride is widely used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Proteomics Research: It is used in the modification of proteins and peptides for studying their structure and function.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then undergo further transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzoyl chloride
- 3-Chloro-2-methylbenzoyl chloride
- 3-Bromo-4-methylbenzoyl chloride
Uniqueness
3-Bromo-2-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different selectivity and reactivity in synthetic applications .
Biological Activity
3-Bromo-2-methylbenzoyl chloride (C8H6BrClO) is an important compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.
- Molecular Formula: C8H6BrClO
- Molecular Weight: 221.49 g/mol
- CAS Number: 76006-33-2
- Solubility: Soluble in organic solvents such as chloroform and methanol.
Synthesis
This compound can be synthesized through various methods, typically involving the bromination of 2-methylbenzoic acid followed by chlorination. This compound serves as an intermediate in the synthesis of biologically active molecules, particularly in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:
- α-2 Adrenoceptors: This compound has been identified as a precursor for α-2 adrenoceptor agonists, which are used in the treatment of hypertension and anxiety disorders .
- Smoothened Receptor Antagonists: It plays a role in the development of antagonists targeting the Smoothened receptor, which is implicated in various cancers and developmental disorders .
- HIV-1 Entry Inhibitors: Research indicates that derivatives of this compound can inhibit HIV-1 entry into host cells, providing potential therapeutic avenues for HIV treatment .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound and its derivatives:
- Antiviral Activity:
- Anticancer Properties:
- Fragment-Based Drug Discovery (FBDD):
Table 1: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
3-bromo-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGKBUTMUFRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598426 | |
Record name | 3-Bromo-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-48-1 | |
Record name | 3-Bromo-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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